5-Chloroquinolin-7-ol
Description
Properties
IUPAC Name |
5-chloroquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-6(12)5-9-7(8)2-1-3-11-9/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPRUAUYNUMICRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2Cl)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinolin-7-ol can be achieved through various methods. One common approach involves the chlorination of quinolin-7-ol using chlorinating agents such as phosphorus oxychloride or thionyl chloride under controlled conditions . Another method involves the cyclization of appropriate precursors in the presence of catalysts like copper salts or transition metals .
Industrial Production Methods: Industrial production of 5-Chloroquinolin-7-ol typically involves large-scale chlorination processes, where quinolin-7-ol is treated with chlorine gas in the presence of a catalyst. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 5-Chloroquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloroquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-7-ol involves its interaction with various molecular targets. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The compound also exhibits antimalarial activity by interfering with the heme detoxification process in Plasmodium parasites .
Comparison with Similar Compounds
Key Observations:
Substituent Positioning: The position of the hydroxyl group significantly impacts biological activity. For example, clioquinol (hydroxyl at C8) exhibits antimicrobial properties due to its iodine substituent and metal-chelating ability , whereas 7-Chloroquinolin-4-ol (hydroxyl at C4) is primarily used in research without documented therapeutic use . Methoxy groups (e.g., in 4-Chloro-6-methoxyquinolin-7-ol) enhance solubility and alter electronic properties, making such compounds useful in synthetic chemistry .
Halogen Effects: Iodine in clioquinol increases molecular weight (305.5 Da vs. 179.6 Da for 5-Chloroquinolin-7-ol) and enhances lipophilicity, improving blood-brain barrier penetration . Chlorine at C5 in 5-Chloroquinolin-7-ol may confer moderate reactivity, but the absence of iodine likely reduces its antimicrobial potency compared to clioquinol.
Analytical Methods: Clioquinol and its analogs are quantified using titration in sodium hydroxide with zinc metal powder to avoid interference from organic byproducts . This method could theoretically apply to 5-Chloroquinolin-7-ol but requires validation.
Pharmacological Potential
- Clioquinol: Widely studied for its antimicrobial and anti-Alzheimer’s properties, acting via zinc and copper ion chelation . Its iodine substituent is critical for these activities.
- The hydroxyl at C7 may enable coordination chemistry, but further studies are needed.
Biological Activity
5-Chloroquinolin-7-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological effects, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
5-Chloroquinolin-7-ol is part of the quinoline family, characterized by a fused bicyclic structure containing nitrogen. The synthesis of derivatives of this compound has been explored extensively, often utilizing methods such as click chemistry and ultrasound irradiation to enhance yield and purity.
Antimicrobial Activity
Recent studies have indicated that 5-chloroquinolin-7-ol exhibits significant antimicrobial properties. In a screening of various synthesized derivatives, several compounds demonstrated high activity against a range of pathogens, including bacteria and protozoa.
Table 1: Antimicrobial Activity of 5-Chloroquinolin-7-ol Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Chloroquinolin-7-ol | Staphylococcus aureus | 25 µg/mL |
| 5-Chloroquinolin-7-ol | Escherichia coli | 30 µg/mL |
| 5-Chloroquinolin-7-ol | Plasmodium falciparum | IC50 = 11.92 µM |
These results suggest that modifications to the quinoline structure can enhance antimicrobial efficacy, particularly against P. falciparum, the causative agent of malaria.
Antitumor Activity
The antitumor potential of 5-chloroquinolin-7-ol has been investigated through various in vitro studies. The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma).
Table 2: Antitumor Activity of 5-Chloroquinolin-7-ol
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 14.68 | High |
| HCT-116 | 23.39 | Moderate |
| HeLa | 50.03 | Low |
The selectivity index indicates that while the compound is effective against MCF-7 cells, its activity is less pronounced against other cancer types.
Case Studies
- Case Study on Antimalarial Activity : A study conducted on various chloroquine derivatives found that those with modifications similar to 5-chloroquinolin-7-ol exhibited significant antimalarial activity, with IC50 values indicating effective inhibition at low concentrations .
- Case Study on Anticancer Effects : In a comprehensive screening by the National Cancer Institute (NCI), derivatives including 5-chloroquinolin-7-ol were tested across multiple cancer cell lines, revealing a spectrum of cytotoxic effects that highlight its potential as an anticancer agent .
The biological activity of 5-chloroquinolin-7-ol is believed to be mediated through several mechanisms:
- DNA Intercalation : The planar structure allows it to intercalate between DNA bases, disrupting replication.
- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cellular proliferation in cancer cells.
Q & A
Basic Research Questions
Q. What are the key spectroscopic methods for characterizing 5-Chloroquinolin-7-ol, and how should data be interpreted?
- Methodology : Use UV-Vis spectroscopy (e.g., Jasco V-730 spectrophotometer) to confirm absorption maxima linked to quinoline derivatives. NMR spectroscopy (¹H/¹³C) identifies substituent positions (e.g., chlorine at C5, hydroxyl at C7). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Cross-reference with literature spectra and report deviations, ensuring instrument calibration and purity (>95%) .
- Data Interpretation Example :
| Technique | Expected Peaks (5-Chloroquinolin-7-ol) | Common Artifacts |
|---|---|---|
| ¹H NMR | δ 8.5–9.0 (aromatic H), δ 5.5–6.0 (OH) | Solvent residues |
| HRMS | [M+H]⁺ = 196.02 | Adduct formation |
Q. How can researchers ensure reproducibility in synthesizing 5-Chloroquinolin-7-ol?
- Experimental Design : Document reaction conditions (temperature, solvent ratios, catalyst loading) and purification steps (recrystallization solvents, HPLC gradients). Use standardized equipment (e.g., Schlenk lines for moisture-sensitive steps) and validate yields via triplicate trials. Include failure cases (e.g., halogen displacement under basic conditions) .
- Critical Step : Pre-dry solvents and substrates to avoid side reactions (e.g., hydrolysis of intermediates).
Q. What are the stability considerations for 5-Chloroquinolin-7-ol under varying storage conditions?
- Methodology : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Compare with controls stored at –20°C. Degradation products (e.g., quinoline oxidation) should be identified via LC-MS .
Advanced Research Questions
Q. How can contradictory results in the biological activity of 5-Chloroquinolin-7-ol derivatives be resolved?
- Data Contradiction Analysis :
- Hypothesis Testing : Compare cytotoxicity assays (e.g., MTT vs. ATP-based) under identical conditions.
- Statistical Validation : Use ANOVA to assess batch-to-batch variability or dose-response inconsistencies.
- Structural Confirmation : Re-characterize derivatives via X-ray crystallography to rule out polymorphism or stereochemical anomalies .
Q. What computational strategies optimize the design of 5-Chloroquinolin-7-ol-based metal chelators?
- Methodology :
- Docking Studies : Use DFT calculations (Gaussian 16) to model binding affinities with transition metals (e.g., Fe³⁺, Cu²⁺).
- Experimental Validation : Compare predicted vs. experimental stability constants (log K) via potentiometric titrations .
- Example Workflow :
Step 1: DFT optimization of ligand-metal complexes → Step 2: Synthesis → Step 3: Spectrophotometric titration → Step 4: Data correlation
Q. How do solvent polarity and pH influence the tautomeric equilibrium of 5-Chloroquinolin-7-ol?
- Experimental Design :
- UV-Vis Titration : Monitor λ_max shifts in solvents (DMSO, water) across pH 2–12.
- Theoretical Modeling : Compare experimental pKa values with COSMO-RS predictions.
Methodological and Ethical Considerations
Q. What protocols ensure ethical data sharing in collaborative studies on 5-Chloroquinolin-7-ol?
- Guidelines :
- Data Ownership : Define roles in collaborative agreements (e.g., synthesis vs. bioassay teams).
- Transparency : Share raw spectra, chromatograms, and statistical scripts via repositories (Zenodo, Figshare).
- Ethical Compliance : Declare conflicts of interest (e.g., patent applications) and adhere to institutional review for toxicity studies .
Q. How should researchers address discrepancies between theoretical and experimental logP values for 5-Chloroquinolin-7-ol?
- Troubleshooting Workflow :
Validate software parameters (e.g., atomic charges in ChemAxon).
Re-measure logP via shake-flask method (octanol/water partitioning).
Adjust computational models using experimental data as training sets .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
